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Compound of Interest

Compound Name:
3-Fluoro-2-methyl-4-

(trifluoromethyl)benzoic acid

CAS No.: 1070761-76-0

Cat. No.: B1526597

Get Quote

An In-depth Profile of 3-Fluoro-4-(trifluoromethyl)benzoic acid: Synthesis, Properties, and

Applications in Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of 3-Fluoro-4-

(trifluoromethyl)benzoic acid (CAS No. 115754-21-7), a crucial fluorinated building block in

modern medicinal chemistry. While the initially requested compound, 3-Fluoro-2-methyl-4-

(trifluoromethyl)benzoic acid (CAS No. 1070761-76-0), is commercially available, it is poorly

characterized in scientific literature. Therefore, this document focuses on its well-documented

and structurally similar analog to provide actionable, in-depth insights for researchers, chemists,

and drug development professionals. We detail the compound's physicochemical properties,

provide a validated synthesis protocol, explore its primary application as a precursor for

potassium channel openers, and outline essential safety and handling procedures.
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Introduction and Compound Profile
Fluorinated organic molecules are of paramount importance in pharmaceutical sciences. The

strategic incorporation of fluorine atoms or trifluoromethyl (-CF3) groups can dramatically alter

a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The

trifluoromethyl group, in particular, is a powerful electron-withdrawing group that can increase

bioavailability and modulate pKa, making it a favored substituent in drug design.

3-Fluoro-4-(trifluoromethyl)benzoic acid is a prime example of a "fluorinated building block"—a

versatile intermediate used for the synthesis of more complex active pharmaceutical

ingredients (APIs).[1] Its utility is primarily demonstrated in the development of novel

therapeutics for neurological disorders, such as epilepsy, by serving as a key structural

component for potassium channel openers.[2]

Chemical Identity and Structure
The compound is a benzoic acid derivative with two key substitutions on the aromatic ring: a

fluorine atom at the 3-position and a trifluoromethyl group at the 4-position. This specific

arrangement of electron-withdrawing groups influences the acidity of the carboxylic acid and

the overall electronic profile of the molecule.

Identifier Value

Chemical Name 3-Fluoro-4-(trifluoromethyl)benzoic acid

CAS Number 115754-21-7

Molecular Formula C₈H₄F₄O₂

Molecular Weight 208.11 g/mol

Canonical SMILES C1=CC(=C(C=C1C(=O)O)F)C(F)(F)F

InChI Key HRIHSNPFVGMAKX-UHFFFAOYSA-N

Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, reaction

setup, and purification. It is a stable, off-white crystalline solid under standard conditions.
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Property Value Source

Appearance
White to off-white crystalline

powder
[1]

Melting Point 174-179 °C [1]

Boiling Point 251 °C

Solubility
Slightly soluble in DMSO and

Methanol

pKa (Predicted) 3.35 ± 0.10

Synthesis and Purification Protocol
The synthesis of 3-Fluoro-4-(trifluoromethyl)benzoic acid is typically achieved through a

Grignard reaction followed by carboxylation. This well-established organometallic

transformation is reliable for forming carbon-carbon bonds to an aromatic ring. The starting

material, 1-bromo-2-fluoro-4-(trifluoromethyl)benzene, is commercially available.

Causality of Experimental Choices
Anhydrous Conditions: Grignard reagents are potent nucleophiles and strong bases, reacting

readily with protic solvents like water. All glassware must be rigorously dried, and anhydrous

solvents must be used to prevent quenching the reagent and reducing the yield.

Grignard Formation: Magnesium metal reacts with the aryl bromide to form the

organomagnesium intermediate. The C-Br bond is significantly more reactive than the C-F

bond, ensuring selective reagent formation.

Carboxylation: Solid carbon dioxide (dry ice) serves as the electrophile. The Grignard

reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.

Acidic Workup: The addition of a strong acid, like HCl, protonates the carboxylate salt to

yield the final carboxylic acid product and dissolves the remaining magnesium salts into the

aqueous phase for easy removal.

Experimental Workflow Diagram
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Preparation

Grignard Reaction & Carboxylation

Work-up & Purification

Validation

Dry glassware (oven, >120°C)

Assemble reaction flask under N2/Ar

Add Mg turnings & anhydrous THF

Add 1-bromo-2-fluoro-4-
(trifluoromethyl)benzene solution slowly

Start Reagent
Addition

Heat to reflux to initiate/
maintain Grignard formation

Cool reaction to -78°C (dry ice/acetone)

Add crushed dry ice (CO2) portion-wise

Quench with aqueous HCl (aq)

Reaction
Complete

Extract with Ethyl Acetate

Dry organic layer (Na2SO4)

Concentrate via rotary evaporation

Recrystallize from heptane/ethyl acetate

Verify structure (1H, 19F, 13C NMR)

Final Product

Confirm purity (HPLC, LC-MS)

Click to download full resolution via product page

Caption: Workflow for the synthesis and validation of 3-Fluoro-4-(trifluoromethyl)benzoic acid.
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Step-by-Step Methodology
Preparation: Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask

equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add anhydrous

tetrahydrofuran (THF).

Grignard Formation: Dissolve 1-bromo-2-fluoro-4-(trifluoromethyl)benzene (1.0 eq) in

anhydrous THF and add it to the dropping funnel. Add a small portion to the magnesium

suspension. If the reaction does not initiate (indicated by gentle bubbling and heat), add a

small crystal of iodine or gently warm the flask. Once initiated, add the remaining aryl

bromide solution dropwise at a rate that maintains a gentle reflux.

Carboxylation: After the magnesium has been consumed, cool the resulting Grignard reagent

solution to -78 °C using a dry ice/acetone bath. While stirring vigorously, add an excess of

freshly crushed dry ice in small portions, ensuring the temperature does not rise above -60

°C.

Work-up: Allow the mixture to warm to room temperature. Slowly quench the reaction by

adding 1 M aqueous HCl. Transfer the mixture to a separatory funnel and extract with ethyl

acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by

recrystallization to yield the final product as a white powder.

Applications in Drug Discovery
The primary and most well-documented application of 3-Fluoro-4-(trifluoromethyl)benzoic acid

is as a key intermediate in the synthesis of KCNQ2/Q3 potassium channel openers.[1]

Mechanism: Targeting Neuronal Hyperexcitability
Voltage-gated potassium channels, particularly the KCNQ2/Q3 (Kv7.2/7.3) subtypes, are

crucial regulators of neuronal excitability.[3] They generate the "M-current," a sub-threshold

potassium current that stabilizes the membrane potential and prevents repetitive firing of action

potentials. A dysfunction or down-regulation of these channels can lead to neuronal

hyperexcitability, which is a hallmark of disorders like epilepsy.[4]
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Small molecule openers (or activators) of KCNQ2/Q3 channels enhance the M-current,

effectively hyperpolarizing the neuron and making it less likely to fire. This mechanism is a

validated therapeutic strategy for treating seizures.[5]

Role as a Synthetic Precursor
3-Fluoro-4-(trifluoromethyl)benzoic acid is used to synthesize advanced benzamide-based

KCNQ2/Q3 openers. The synthesis involves an amide coupling reaction between the benzoic

acid and a substituted aminopyridine or a similar amine-containing heterocycle.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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